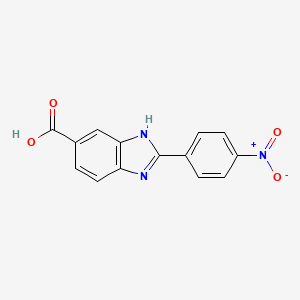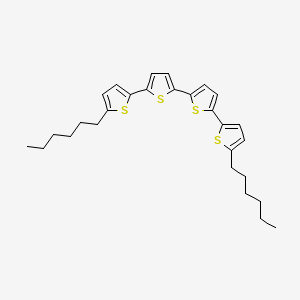
5,5'''-Dihexyl-2,2':5',2'':5'',2'''-quaterthiophene
Descripción general
Descripción
5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is a dihexyl quarterthiophene derivative . It can be used as a donor-acceptor molecule in organic electronic devices . It has a field mobility of 0.23 cm²/Vs and acts as an active layer in semiconductors .
Synthesis Analysis
The synthesis of similar compounds like 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene often involves nickel catalyzed coupling reactions . For instance, 2,2’:5’,2’'-Terthiophene can be prepared by a nickel catalyzed coupling reaction of Grignard’s reagent derived from 2-bromothiophene and magnesium .Molecular Structure Analysis
The molecular formula of 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is C28H34S4 . The InChI code is 1S/C28H38S4/c1-3-5-7-9-11-21-13-15-23 (29-21)25-17-19-27 (31-25)28-20-18-26 (32-28)24-16-14-22 (30-24)12-10-8-6-4-2/h13-20,29-32H,3-12H2,1-2H3 .Chemical Reactions Analysis
As a dihexyl quarterthiophene derivative, 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can participate in various chemical reactions. It can act as a donor-acceptor molecule in organic electronic devices .Physical And Chemical Properties Analysis
5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is a solid at room temperature . It is soluble in chlorobenzene and slightly soluble in chloroform and methylene chloride . The HOMO and LUMO orbital energies are 5.2 eV and 2.9 eV, respectively .Aplicaciones Científicas De Investigación
Application in Organic Electronics
- Specific Scientific Field : Organic Electronics
- Summary of the Application : “5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene” is an alkyl substituted oligothiophene that can be used as an organic semiconductor . It has a field mobility of 1 cm²/Vs that makes it a suitable active layered material in electronic and optoelectronic applications .
- Methods of Application or Experimental Procedures : This compound can be used as a p-type donor molecule for the fabrication of organic electronic devices such as organic field effect transistors (OFETs), thin film transistors (TFTs) and organic solar cells (OSCs) .
- Results or Outcomes : The use of “5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene” in these devices can improve their performance. For example, in an ITO/PEDOT:PSS/DH6T:PC61BM (1:1)/Al device, the short-circuit current density (Jsc) was 0.097 mA/cm², the open-circuit voltage (Voc) was 0.36 V, the fill factor (FF) was 0.24, and the power conversion efficiency (PCE) was 0.01% .
Application in Organic Photovoltaics (OPV)
- Specific Scientific Field : Organic Photovoltaics
- Summary of the Application : “5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene” can be used as an electron donor in the fabrication of organic photovoltaic devices .
- Methods of Application or Experimental Procedures : This compound can be used in the active layer of an OPV device. In a typical device structure, it can be sandwiched between an indium tin oxide (ITO) coated glass substrate and an aluminum electrode .
- Results or Outcomes : The use of “5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene” in these devices can improve their performance. For example, in an ITO/PEDOT:PSS/DH6T:PC61BM (1:1)/Al device, the short-circuit current density (Jsc) was 0.097 mA/cm², the open-circuit voltage (Voc) was 0.36 V, the fill factor (FF) was 0.24, and the power conversion efficiency (PCE) was 0.01% .
Application in Organic Photovoltaics (OPV)
- Specific Scientific Field : Organic Photovoltaics
- Summary of the Application : “5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene” can be used as an electron donor in the fabrication of organic photovoltaic devices .
- Methods of Application or Experimental Procedures : This compound can be used in the active layer of an OPV device. In a typical device structure, it can be sandwiched between an indium tin oxide (ITO) coated glass substrate and an aluminum electrode .
- Results or Outcomes : The use of “5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene” in these devices can improve their performance. For example, in an ITO/PEDOT:PSS/DH6T:PC61BM (1:1)/Al device, the short-circuit current density (Jsc) was 0.097 mA/cm², the open-circuit voltage (Voc) was 0.36 V, the fill factor (FF) was 0.24, and the power conversion efficiency (PCE) was 0.01% .
Propiedades
IUPAC Name |
2-hexyl-5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34S4/c1-3-5-7-9-11-21-13-15-23(29-21)25-17-19-27(31-25)28-20-18-26(32-28)24-16-14-22(30-24)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJQHEPGNCWZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222342 | |
| Record name | 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'''-Dihexyl-2,2':5',2'':5'',2'''-quaterthiophene | |
CAS RN |
132814-92-7 | |
| Record name | 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132814-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



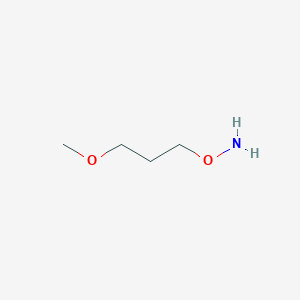
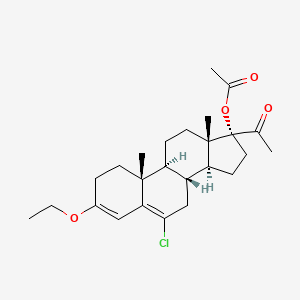
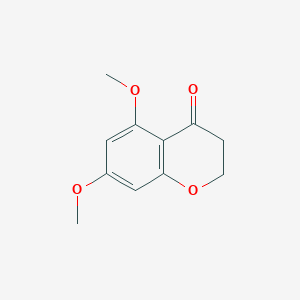
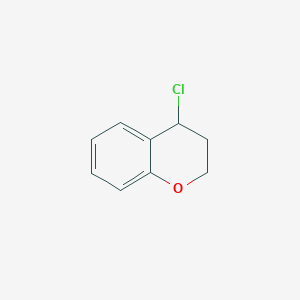
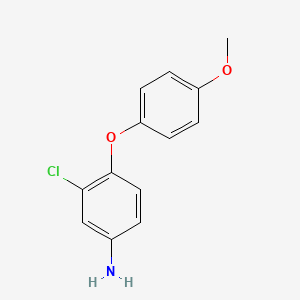
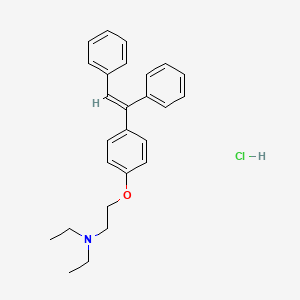
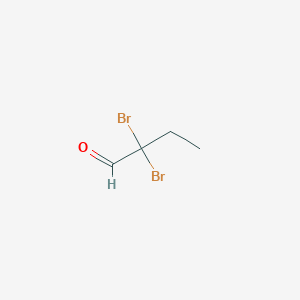
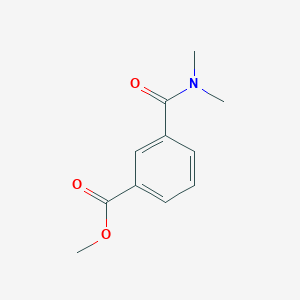
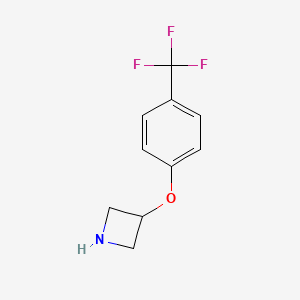
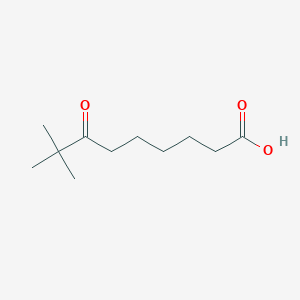
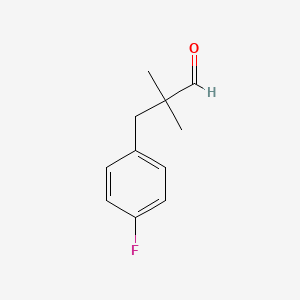
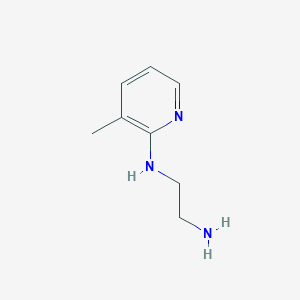
![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)
